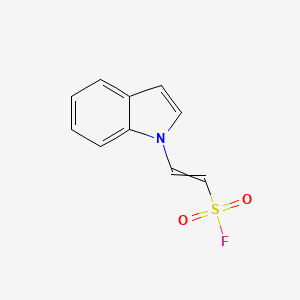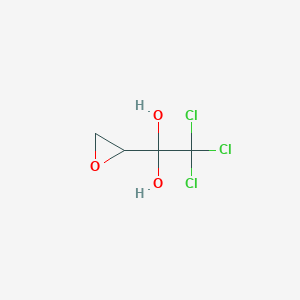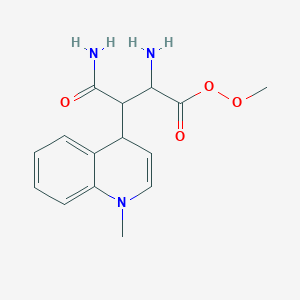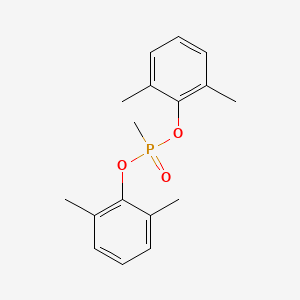
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride: is a chemical compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride typically involves the reaction of indole derivatives with sulfonyl fluoride reagents. The reaction conditions may vary depending on the specific reagents and catalysts used. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory-scale synthesis are employed, with optimization for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and derivatives of the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological activities .
Comparison with Similar Compounds
- 2-(1H-Indol-1-yl)ethanamine
- 2-(1H-Indol-3-yl)ethan-1-ol
- (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
Comparison: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is unique in its structure and reactivity compared to other similar compounds. The presence of the sulfonyl fluoride group provides unique chemical properties and reactivity, making it a valuable building block for the synthesis of various derivatives with potential biological activities .
Properties
CAS No. |
60538-04-7 |
|---|---|
Molecular Formula |
C10H8FNO2S |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-indol-1-ylethenesulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)8-7-12-6-5-9-3-1-2-4-10(9)12/h1-8H |
InChI Key |
PJZRAFBJABIOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C=CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)






